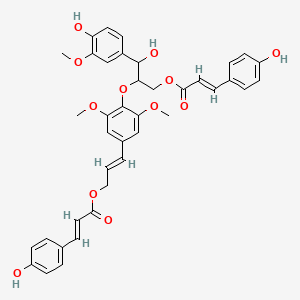

Dadahol A

Description

Properties

Molecular Formula |

C39H38O12 |

|---|---|

Molecular Weight |

698.7 g/mol |

IUPAC Name |

[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+ |

InChI Key |

IKHAPHPJWABCCU-WGSZPKJISA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Dadahol A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dadahol A, a neolignan natural product. It covers its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for assays to evaluate its anti-inflammatory effects are provided, along with a proposed mechanism of action.

Chemical Structure and Properties

This compound is a neolignan found in the branches of Morus alba L. (white mulberry). Its complex structure features multiple aromatic rings and ester functionalities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H38O12 | PubChem |

| Molecular Weight | 698.7 g/mol | PubChem |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| InChI Key | IKHAPHPJWABCCU-WGSZPKJISA-N | PubChem |

| Canonical SMILES | COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O | PubChem |

| CAS Number | 405281-76-7 | ChemFaces |

| Purity | ≥98% | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Activity

This compound has been evaluated for its anti-inflammatory properties. Studies have investigated its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. Additionally, its anti-inflammatory activity has been assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Experimental Protocols

Isolation of this compound from Morus alba

This protocol describes a general procedure for the extraction and isolation of neolignans like this compound from Morus alba.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh twigs of Morus alba L., air-dry them in the shade, and grind them into a coarse powder.

-

Extraction: Subject the powdered plant material to Soxhlet extraction with ethyl acetate for 8-12 hours.

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in hexane.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

-

Purification:

-

Combine the fractions showing the presence of this compound (based on TLC comparison with a standard, if available, or by spectroscopic analysis of the fractions).

-

Subject the combined fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

-

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and compare the data with published values.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of arachidonic acid (the substrate) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Detection:

-

Measure the peroxidase activity of COX, which is proportional to the amount of prostaglandin produced. This can be done using a colorimetric or fluorometric method, often included in commercial COX inhibitor screening kits.

-

Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the evaluation of the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 murine macrophage cells.

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture:

-

Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

**Pro-inflammatory Cytokine Measurement

Unveiling the Therapeutic Potential of Novel Morus alba Flavonoids: A Technical Guide to Kuwanon T and Sanggenon A

For Immediate Release

This technical guide provides an in-depth analysis of two recently investigated flavonoid compounds isolated from Morus alba (White Mulberry), Kuwanon T and Sanggenon A. This document, intended for researchers, scientists, and drug development professionals, details their significant anti-inflammatory properties, mechanism of action, and the experimental protocols utilized for their evaluation.

Executive Summary

Chronic inflammation is a key pathological factor in a multitude of diseases. The search for novel anti-inflammatory agents has led to the exploration of natural products, with Morus alba being a promising source. Recent studies have demonstrated that Kuwanon T and Sanggenon A, two flavonoids isolated from the bark of Morus alba, exhibit potent anti-inflammatory effects. This guide summarizes the key findings related to these compounds, presenting quantitative data on their bioactivity, detailed experimental methodologies, and a visual representation of their molecular signaling pathways.

Bioactivity of Kuwanon T and Sanggenon A

Kuwanon T and Sanggenon A have been shown to significantly inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglial (BV2) cell lines. Their activity is dose-dependent, with notable reductions in nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2][3]

Quantitative Bioactivity Data

The following tables summarize the inhibitory effects of Kuwanon T and Sanggenon A on the production of inflammatory mediators. Data is derived from studies on LPS-stimulated RAW264.7 and BV2 cells.[2]

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Concentration (µM) | % Inhibition of NO Production |

| Kuwanon T | RAW264.7 | 10 | ~40% |

| 20 | ~75% | ||

| 40 | ~95% | ||

| BV2 | 10 | ~35% | |

| 20 | ~60% | ||

| 40 | ~90% | ||

| Sanggenon A | RAW264.7 | 10 | ~30% |

| 20 | ~65% | ||

| 40 | ~90% | ||

| BV2 | 10 | ~25% | |

| 20 | ~50% | ||

| 40 | ~85% |

Table 2: Inhibition of Pro-inflammatory Cytokine Production (at 40 µM)

| Compound | Cell Line | Cytokine | % Inhibition |

| Kuwanon T | RAW264.7 | IL-6 | Significant |

| TNF-α | Significant | ||

| BV2 | IL-6 | Significant | |

| TNF-α | Significant | ||

| Sanggenon A | RAW264.7 | IL-6 | Significant |

| TNF-α | Significant | ||

| BV2 | IL-6 | Significant | |

| TNF-α | Significant |

Note: "Significant" indicates a statistically significant reduction as reported in the source literature, though precise percentage values were not provided in all cases.

Mechanism of Action: Dual Regulation of Inflammatory Pathways

The anti-inflammatory effects of Kuwanon T and Sanggenon A are attributed to their modulation of two critical signaling pathways: the nuclear factor kappa B (NF-κB) pathway and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[2][3]

-

Inhibition of the NF-κB Pathway: Kuwanon T and Sanggenon A suppress the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[2][3]

-

Activation of the Nrf2/HO-1 Pathway: These compounds induce the expression of HO-1 via the activation of Nrf2.[2][3] HO-1 is an enzyme with potent anti-inflammatory properties. The anti-inflammatory effects of Kuwanon T and Sanggenon A are partially reversed by inhibitors of HO-1, confirming the importance of this pathway.[2]

Experimental Protocols

The following protocols are based on the methodologies described in the key reference study by Ko et al. (2021).[2][3]

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cells (RAW264.7) and murine microglial cells (BV2) are used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pretreated with various concentrations of Kuwanon T or Sanggenon A for 2 hours prior to stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of Kuwanon T or Sanggenon A for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Assay (Griess Test)

-

Principle: This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Protocol:

-

Perform the assay using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1) in cell lysates.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualized Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the proposed signaling pathway for Kuwanon T and Sanggenon A.

Experimental Workflow

Proposed Signaling Pathway

Conclusion and Future Directions

Kuwanon T and Sanggenon A, novel flavonoids from Morus alba, demonstrate significant anti-inflammatory potential through the dual regulation of the NF-κB and Nrf2/HO-1 signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of natural product drug discovery. Further in-vivo studies are warranted to validate these findings and to explore the therapeutic potential of these compounds in inflammatory disease models. The detailed methodologies provided herein should facilitate the replication and extension of these promising results.

References

- 1. mdpi.com [mdpi.com]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Source and Technical Profile of Dadahol A

An In-depth Guide for Researchers and Drug Development Professionals

Dadahol A, a neolignan natural product, has been identified and isolated from the branches of Morus alba L., commonly known as the white mulberry tree. This technical guide provides a comprehensive overview of the biological origin of this compound, its physicochemical properties, and a representative methodology for its isolation and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and for understanding its potential as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₈O₁₂ | PubChem |

| Molecular Weight | 698.7 g/mol | PubChem |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| CAS Number | 405281-76-7 | Bioquote |

| Class | Neolignan | Various |

Biological Source and Isolation

This compound is a secondary metabolite found in the branches of the white mulberry tree, Morus alba L.[1][2][3]. The isolation of neolignans and other phenolic compounds from Morus alba typically involves solvent extraction followed by chromatographic separation. While the specific yield of this compound is not publicly available, a general protocol for the isolation of similar compounds from Morus alba branches is outlined below.

Experimental Protocol: Representative Isolation of this compound

This protocol is a representative method based on established procedures for the isolation of neolignans and other phenolic compounds from Morus alba.

1. Plant Material Collection and Preparation:

-

Collect fresh branches of Morus alba L.

-

Wash the branches thoroughly to remove any contaminants.

-

Air-dry the branches in the shade and then pulverize them into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing this compound. Based on the polarity of similar neolignans, it is likely to be concentrated in the ethyl acetate or chloroform fraction.

4. Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the fractions and analyze them by TLC.

-

Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 column, to obtain pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and compare the data with published values.

Biological Activity

Initial biological screening of this compound has been reported, focusing on its anti-inflammatory potential.

Cyclooxygenase (COX) Inhibitory Activity

This compound has been evaluated for its ability to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. However, reports suggest that this compound was inactive in these inflammation assays. Specific IC₅₀ values are not publicly available.

Mouse Mammary Organ Culture (MMOC) Assay

This compound has also been tested in a mouse mammary organ culture assay, a model used to assess the potential of compounds to inhibit the development of preneoplastic lesions in mammary glands. The specific results of this assay for this compound are not detailed in the available literature.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Further investigation is required to elucidate the molecular targets and signaling cascades through which this compound may exert any biological effects.

Experimental Workflows

The general workflow for the isolation and characterization of this compound can be visualized as a logical progression from the biological source to the pure compound and its subsequent biological evaluation.

Conclusion

This compound is a neolignan derived from the branches of Morus alba L. While its initial biological screening for anti-inflammatory activity did not show significant results, the detailed methodologies for its isolation and characterization provide a foundation for further research. Future studies are warranted to explore other potential biological activities and to elucidate its mechanism of action at the molecular level. This technical guide serves as a resource for researchers interested in the continued investigation of this natural product.

References

The Bioactivity of Dadahol A: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available research on the specific bioactivity of Dadahol A is limited. This document serves as a foundational guide, outlining the necessary experimental frameworks and data presentation formats for a comprehensive preliminary screening of this compound's bioactivity. The methodologies and pathway diagrams presented herein are based on established practices in drug discovery and natural product research and are intended to serve as a template for future investigations into this compound.

Introduction

This compound is a natural product with a complex chemical structure that suggests potential for biological activity.[1] Preliminary characterization of its physical and chemical properties has been conducted, but its effects on biological systems remain largely unexplored.[1] This guide provides a proposed framework for the initial bioactivity screening of this compound, focusing on key areas of investigation relevant to drug discovery and development.

Proposed Experimental Protocols for Bioactivity Screening

The following are detailed methodologies for essential experiments to ascertain the preliminary bioactivity profile of this compound.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of various cell lines, including cancer and normal cell lines. This is a crucial first step to identify potential anti-cancer activity or general toxicity.

Methodology (MTT Assay):

-

Cell Culture: Plate cells (e.g., HeLa, HepG2, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Antimicrobial Activity Assays

Objective: To assess the potential of this compound to inhibit the growth of various pathogenic microorganisms.

Methodology (Broth Microdilution Method):

-

Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in their respective broth media.

-

Compound Dilution: Serially dilute this compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm.

Antioxidant Activity Assays

Objective: To evaluate the capacity of this compound to scavenge free radicals, which is relevant for its potential role in mitigating oxidative stress-related diseases.[2]

Methodology (DPPH Radical Scavenging Assay):

-

Reaction Mixture: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Addition: Add various concentrations of this compound to the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 (half-maximal effective concentration) value.

Potential Signaling Pathway Investigations

Based on the activities of other natural products, this compound could potentially modulate key cellular signaling pathways.[3][4] Future research should investigate its effects on pathways commonly implicated in cancer and inflammation, such as the PI3K/Akt and MAPK pathways.[3]

Hypothetical Experimental Workflow for Signaling Pathway Analysis

The following diagram illustrates a potential workflow for investigating the impact of this compound on a given signaling pathway.

References

- 1. This compound | C39H38O12 | CID 10908643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dadahol A: Molecular Formula and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometry analysis of Dadahol A, a neolignan compound. The information presented herein is intended to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of this compound

This compound is a naturally occurring phenylpropanoid isolated from the branches of Morus alba L. (white mulberry).[1][2] Its molecular formula has been determined to be C₃₉H₃₈O₁₂.[3]

Below is a summary of the key molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₈O₁₂ | PubChem[3] |

| Molecular Weight | 698.7 g/mol | PubChem[3], ChemFaces[1] |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem[3] |

| CAS Number | 405281-76-7 | ChemFaces[1] |

| Compound Type | Phenylpropanoids, Neolignan | ChemFaces[1] |

Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to characterize this compound. The table below summarizes the experimental mass spectrometry data available.

| Parameter | Value | Instrument/Method | Source |

| Precursor Ion (Positive Mode) | [M+NH₄]⁺ | Maxis II HD Q-TOF Bruker | PubChem[3] |

| Precursor m/z (Positive Mode) | 716.27 | Maxis II HD Q-TOF Bruker | PubChem[3] |

| Precursor Ion (Negative Mode) | [M-H]⁻ | Maxis II HD Q-TOF Bruker | PubChem[4] |

| Precursor m/z (Negative Mode) | 697.229 | Maxis II HD Q-TOF Bruker | PubChem[4] |

| m/z | Relative Intensity |

| 163.040588 | 100 |

| 145.030823 | 43.58 |

| 697.234985 | 31.23 |

| 119.050652 | 30.08 |

| 551.196899 | 7.22 |

Experimental Protocol: UPLC-HRMS Analysis of Neolignans

The following is a representative protocol for the analysis of neolignans, such as this compound, using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is adapted from established procedures for the analysis of lignans and neolignans from plant extracts.

3.1. Sample Preparation

-

Obtain a dried and powdered extract from the plant material (e.g., branches of Morus alba L.).

-

Perform an extraction using a suitable solvent such as an ethanol/water solution (e.g., 75% v/v) in a sonication bath for 1 hour.

-

Centrifuge the extract at 18,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to UPLC injection.

3.2. UPLC-HRMS System

-

Chromatography System: Ultimate 3000 RSLC system (Dionex) or equivalent.

-

Column: Luna omega C18, 150 x 2.1 mm, 1.6 µm (Phenomenex) maintained at 40°C.

-

Mass Spectrometer: maXis UHR-Q-TOF mass spectrometer (Bruker) or equivalent, equipped with an electrospray ionization (ESI) source.

3.3. Chromatographic Conditions

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.08% formic acid in acetonitrile.

-

Flow Rate: 500 µL/min.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

0-3 min: 3% B

-

12 min: 45% B

-

14-15 min: 90% B

-

15.5 min: 3% B

-

Followed by a 3-minute re-equilibration period.

-

3.4. Mass Spectrometry Conditions

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 4.5 kV (positive), 4.0 kV (negative).

-

Nebulizing Gas (N₂): 2 bar.

-

Drying Gas (N₂): 9 L/min at 200°C.

-

Mass Scan Range: m/z 50 to 1,550.

-

Acquisition Mode: Data-dependent acquisition (DDA) for MS/MS experiments.

-

Collision Energies: Ramped, e.g., 20-45 eV for m/z 140 and 35-78 eV for m/z 1,000.

Biological Context and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its origin from Morus alba and its classification as a neolignan provide context for its potential biological activities. Many compounds from Morus alba have demonstrated anti-inflammatory properties.[1][2][3][5] These effects are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] Neolignans have also been identified as selective COX-2 inhibitors.

The diagram below illustrates a plausible experimental workflow for investigating the anti-inflammatory effects of this compound.

Caption: Workflow for assessing this compound's anti-inflammatory activity.

The following diagram represents the putative anti-inflammatory signaling pathway likely modulated by compounds from Morus alba, such as this compound.

Caption: Putative anti-inflammatory signaling pathway for this compound.

References

- 1. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Morus alba and active compound oxyresveratrol exert anti-inflammatory activity via inhibition of leukocyte migration involving MEK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C39H38O12 | CID 10908643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]

Unveiling the Spectroscopic Signature of Dadahol A: A Technical Guide

For Immediate Release

Shanghai, China – November 18, 2025 – Dadahol A, a complex neolignan derivative isolated from Morus species, has attracted interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, catering to researchers, scientists, and drug development professionals. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet (UV) spectroscopic data, and outlines the experimental protocols for its characterization.

Chemical Structure

This compound possesses the molecular formula C₃₉H₃₈O₁₂ and a molecular weight of 698.7 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The spectroscopic data are pivotal for the unequivocal identification and characterization of this compound. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and UV spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the existence of ¹³C NMR data is confirmed, the specific chemical shifts are not publicly available in the immediate search results.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Ultraviolet (UV) Spectroscopy

Table 4: UV Absorption Maxima for this compound

| Wavelength (λmax in nm) | Solvent |

| Data not available in search results |

Experimental Protocols

The detailed experimental protocols for the acquisition of the spectroscopic data are crucial for reproducibility and further research.

Isolation of this compound

This compound was first isolated from the twigs of a Morus species. The ethyl acetate-soluble extract of the plant material was subjected to chromatographic techniques to yield the pure compound.[1]

Spectroscopic Analysis Workflow

The structural elucidation of this compound involves a systematic workflow of spectroscopic analyses.

Instrumentation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as a thin film or in a KBr pellet.

-

UV-Vis Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent, such as methanol or ethanol.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the complete, detailed spectral data was not available in the public domain at the time of this report, the provided information on its chemical identity and the general experimental approaches for its characterization serve as a valuable resource for the scientific community. Further investigation into the primary literature is recommended for researchers requiring the full spectral data for their work.

References

Dadahol A Biosynthesis in Plants: A Pathway Awaiting Discovery

A comprehensive review of available scientific literature reveals that the biosynthesis pathway of Dadahol A in plants has not yet been elucidated. While the compound this compound has been isolated and identified, the specific enzymatic steps and genetic machinery that plants utilize for its synthesis remain unknown to researchers.

This compound is a recognized natural product, cataloged in chemical databases such as PubChem with the chemical formula C39H38O12[1]. It has been isolated from the branches of Morus alba L. (white mulberry)[2]. The compound belongs to the class of neolignans, which are complex phenolic compounds derived from the shikimate pathway. The shikimate pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other secondary metabolites[3].

While the general pathways for the formation of the precursors to complex molecules like this compound are well-established, the specific enzymes and reactions that lead to the final structure of this compound are not documented. The biosynthesis of such complex natural products often involves a series of specialized enzymes, including cytochrome P450 monooxygenases, dehydrogenases, and various transferases, which modify a basic chemical skeleton.

For context, the biosynthesis of other complex plant metabolites, such as diterpenoids and sterols, has been the subject of extensive research. These pathways typically begin with simple precursors from primary metabolism, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are assembled into more complex skeletons by enzymes like terpene synthases[4][5][6][7][8]. Subsequent modifications by other enzymes then lead to the vast diversity of natural products observed in the plant kingdom.

The elucidation of a novel biosynthetic pathway, such as that for this compound, would require a combination of experimental approaches. These could include:

-

Transcriptome analysis: Identifying genes that are co-expressed with the accumulation of this compound in Morus alba.

-

Enzyme assays: Testing candidate enzymes for their ability to catalyze specific steps in the proposed pathway.

-

Metabolic engineering: Expressing candidate genes in a heterologous host (such as yeast or Nicotiana benthamiana) to see if they can produce this compound or its intermediates[9].

Until such research is conducted and published, a detailed technical guide on the biosynthesis of this compound, including quantitative data, experimental protocols, and pathway diagrams, cannot be constructed. The scientific community awaits further investigation into the metabolism of Morus alba to uncover the secrets of how this intricate natural product is made.

References

- 1. This compound | C39H38O12 | CID 10908643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:405281-76-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]

- 7. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reconstitution of EPA and DHA biosynthesis in Arabidopsis: Iterative metabolic engineering for the synthesis of n−3 LC-PUFAs in transgenic plants - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan isolated from the twigs of Morus alba L. (white mulberry), has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides a comprehensive review of the current literature on this compound and related compounds, with a focus on their inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes the available quantitative data, details experimental methodologies for key bioassays, and visualizes relevant biological pathways to support further research and development in this area.

Chemical Profile of this compound

This compound is classified as a phenylpropanoid. Its chemical identity is well-defined, with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C39H38O12 | |

| Molecular Weight | 698.7 g/mol | |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

| Synonyms | CHEMBL501943, NCGC00384863-01 | |

| Source | Morus alba L. (White Mulberry) |

Cyclooxygenase Inhibitory Activity

This compound has been evaluated for its ability to inhibit the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. These enzymes are key mediators of inflammation through their role in prostaglandin biosynthesis. While the inhibitory activity of this compound has been reported, specific IC50 values are not yet available in the public domain.

However, studies on other bioactive compounds from Morus alba provide valuable comparative data on COX inhibition. A study on various Kuwanon derivatives isolated from the roots of Morus alba L. has demonstrated their potential as selective COX-2 inhibitors. The IC50 values for these related compounds are summarized in the table below.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Compounds from Morus alba

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) |

| Kuwanon A | >100 | 14 | >7.1 |

| Kuwanon B | 36 | 28 | 1.3 |

| Kuwanon C | 67 | 42 | 1.6 |

| Kuwanon E | 46 | 34 | 1.4 |

| Kuwanon G | >100 | >100 | - |

| Kuwanon H | 37 | 7 | 5.0 |

| Celecoxib (Reference) | >100 | 16 | >6.3 |

| *Data sourced from Baek, |

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Morus alba

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield any scientific evidence for the presence of "Dadahol A" in Morus alba. The following protocols are for the general extraction of major bioactive compounds, such as flavonoids and phenolics, from Morus alba. Additionally, information on "Albanol A," a known bioactive compound from Morus alba with a similar name, is provided as a potential alternative of interest.

Introduction: Bioactive Compounds in Morus alba

Morus alba, commonly known as white mulberry, is a plant rich in a variety of bioactive compounds.[1][2][3] Different parts of the plant, including the leaves, fruits, and root bark, contain phytochemicals with potential pharmacological activities.[1][3] The primary classes of bioactive compounds found in Morus alba include flavonoids, phenolic acids, alkaloids, and anthocyanins.[1][2][3] These compounds have been studied for their antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[1][3]

This document provides a detailed protocol for the extraction of flavonoids and phenolic compounds from Morus alba leaves and an overview of Albanol A, a bioactive compound isolated from the root bark.

Quantitative Data Presentation

The efficiency of extracting bioactive compounds from Morus alba is highly dependent on the chosen method and solvent. The following table summarizes quantitative data from various extraction protocols for flavonoids and phenolics.

| Plant Part | Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield | Reference |

| Leaves | Hot Reflux | 39.30% Ethanol | 70.85 | 120.18 | 50.52 mg/g (flavonoids) | [4][5] |

| Leaves | Hot Reflux | 71.75% Ethanol | 67.1 | 150 | 2.37% (flavonoids) | [4] |

| Leaves | Hot Reflux | 70% Ethanol | 80 | 90 | 3.50% (flavonoids) | [4] |

| Leaves | Ultrasonic-Assisted | 40% Ethanol | Ambient | 35 | 36 ± 2 mg/g (phenolic compounds) | [6] |

| Fruit | Soxhlet | 70% Ethanol | 80 | 120 | 53 mg/g (from fresh fruit) | [7] |

Experimental Protocols

This protocol is a generalized procedure based on common laboratory practices for the extraction of flavonoids and phenolic compounds from Morus alba leaves.

3.1.1. Materials and Equipment

-

Dried Morus alba leaf powder

-

Ethanol (various concentrations, e.g., 40%, 70%)

-

Distilled water

-

Rotary evaporator

-

Soxhlet apparatus or ultrasonic bath

-

Filter paper (Whatman No. 1 or equivalent)

-

Glassware (beakers, flasks, etc.)

-

Heating mantle or water bath

-

Analytical balance

3.1.2. Procedure

-

Sample Preparation:

-

Wash fresh Morus alba leaves thoroughly with distilled water to remove any dirt and debris.

-

Dry the leaves in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Extraction (Choose one of the following methods):

-

Hot Reflux Extraction:

-

Accurately weigh a specific amount of the dried leaf powder (e.g., 10 g).

-

Place the powder in a round-bottom flask.

-

Add the extraction solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:20 w/v).

-

Set up the reflux apparatus and heat the mixture to the desired temperature (e.g., 70-80°C) for a specified duration (e.g., 2 hours).

-

After extraction, allow the mixture to cool to room temperature.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Accurately weigh a specific amount of the dried leaf powder (e.g., 5 g).

-

Place the powder in an Erlenmeyer flask.

-

Add the extraction solvent (e.g., 40% ethanol) at a specified solid-to-liquid ratio (e.g., 1:400 w/v).[6]

-

Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 35 minutes) at a controlled temperature.[6]

-

-

-

Filtration and Concentration:

-

Filter the extract through filter paper to separate the solid residue from the liquid extract.

-

Wash the residue with a small amount of the fresh solvent to ensure maximum recovery of the compounds.

-

Combine the filtrates.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

-

-

Drying and Storage:

-

The resulting crude extract can be further dried in a vacuum oven or lyophilizer to obtain a solid powder.

-

Store the dried extract in an airtight, light-protected container at 4°C for further analysis and use.

-

Mandatory Visualizations

Caption: Experimental workflow for the extraction of bioactive compounds from Morus alba.

Albanol A: A Bioactive Compound from Morus alba

While "this compound" is not reported to be a constituent of Morus alba, another compound with a similar name, Albanol A , has been isolated from the root bark of this plant.[8] Albanol A has demonstrated significant biological activity, including potent cytotoxic effects against human leukemia (HL-60) cells.[8][9] Studies have shown that Albanol A induces apoptosis (programmed cell death) in these cancer cells through both the death receptor pathway and the mitochondrial pathway.[8][10]

Albanol A has been shown to induce apoptosis in HL-60 human leukemia cells.[8] Its mechanism of action involves the activation of both intrinsic and extrinsic apoptotic pathways.[8] The diagram below illustrates the key events in the apoptotic signaling cascade initiated by Albanol A.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Albanol A from the root bark of Morus alba L. induces apoptotic cell death in HL60 human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Albanol A from the root bark of Morus alba L. induces apoptotic cell death in HL60 human leukemia cell line. | Semantic Scholar [semanticscholar.org]

analytical methods for Dadahol A quantification

Following a comprehensive search for "Dadahol A," no registered drug, chemical compound, or research substance with this name could be identified in publicly available scientific databases and literature. This suggests that "this compound" may be one of the following:

-

A novel or proprietary compound not yet disclosed in public literature.

-

An internal code name for a substance that has not been made public.

-

A misspelling of a different chemical entity.

Without a verifiable identity for "this compound," it is not possible to provide accurate and reliable analytical methods, application notes, or experimental protocols for its quantification. The development of such methods is highly specific to the chemical and physical properties of the analyte, including its molecular weight, structure, polarity, and stability.

To proceed with your request, please provide an alternative name, a CAS (Chemical Abstracts Service) number, the chemical structure, or any other identifying information for the compound of interest. With the correct information, a detailed report on its analytical quantification methods can be generated.

Application Note: Analysis of Dadahol A by HPLC-UV

Introduction

Dadahol A is a neolignan derivative isolated from the branches of Morus alba L.[1] It has garnered interest in the pharmaceutical and natural product research fields. As with any compound intended for further development, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of organic molecules.[2][3][4] This application note details a validated HPLC-UV method for the quantitative analysis of this compound.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[3][5] The separation is driven by the physicochemical properties of the analyte, such as polarity and size.[5] Following separation, the analyte passes through a UV detector. The UV detector measures the absorbance of ultraviolet light by the analyte at a specific wavelength.[2][6] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for its quantification.[5]

Chemical Properties of this compound

-

Molecular Formula: C₃₉H₃₈O₁₂[7]

-

Structure: this compound possesses chromophores within its structure, making it suitable for UV detection.

Experimental Protocol

Apparatus and Materials

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.

-

Chromatographic Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

Ultrasonic Bath: Branson 5800 or equivalent.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters: 0.45 µm PTFE.

Reagents and Standards

-

This compound Reference Standard: Purity ≥98%[1]

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade, purified by a Milli-Q system or equivalent.

-

Formic Acid: LC-MS grade.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

| Run Time | 20 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation protocol will depend on the matrix. For a simple matrix, dissolve the sample in methanol to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to established guidelines for analytical method validation.[8][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary

| Validation Parameter | Result |

| Specificity | No interference from blank at the retention time of this compound. |

| Retention Time | Approximately 12.5 minutes |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | |

| Repeatability (Intra-day) | < 1.5% |

| Intermediate Precision (Inter-day) | < 2.0% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Detailed Experimental Protocols for Method Validation

Specificity

-

Inject a blank (methanol) and a standard solution of this compound.

-

Acceptance Criteria: The chromatogram of the blank should not show any peak at the retention time of this compound.

Linearity

-

Prepare at least five concentrations of this compound working standards (e.g., 1, 5, 20, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the average peak area versus concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

-

Prepare samples spiked with known concentrations of this compound at three levels (low, medium, and high).

-

Analyze the spiked samples in triplicate.

-

Calculate the percentage recovery.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst.

-

Calculate the Relative Standard Deviation (RSD%).

-

Acceptance Criteria: RSD should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

-

For S/N method, LOD is typically S/N = 3 and LOQ is S/N = 10.

Visualizations

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Caption: Logical relationship of HPLC-UV method validation parameters.

References

- 1. This compound | CAS:405281-76-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. HPLC UV Detector | Ultraviolet Detector | SCION Instruments [scioninstruments.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. quora.com [quora.com]

- 5. news-medical.net [news-medical.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. This compound | C39H38O12 | CID 10908643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies (single user digital version) | PDA [pda.org]

Application Note: In Vitro Detection of Dadahol A using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the detection and relative quantification of Dadahol A in in vitro samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a complex lignan, has potential biological activities that are of interest to researchers in drug discovery and natural product chemistry. The described method offers a robust and sensitive approach for analyzing this compound in cell lysates and other in vitro experimental systems. This document outlines the necessary reagents, instrumentation, sample preparation, and data analysis steps. Additionally, it includes a proposed signaling pathway potentially modulated by lignans like this compound.

Introduction

This compound is a lignan with the chemical formula C39H38O12[1]. Lignans are a class of polyphenolic compounds found in plants and are known for a variety of biological activities, including antioxidant and anti-inflammatory effects. Several studies have shown that lignans can modulate various signaling pathways, such as NF-κB, ERK/MAPK, and Wnt/β-catenin, which are involved in cellular processes like proliferation, inflammation, and apoptosis[2][3]. The ability to accurately quantify this compound in in vitro models is crucial for understanding its mechanism of action and therapeutic potential. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of such complex molecules in biological matrices.

Experimental Protocol

Materials and Reagents

-

This compound standard (purity ≥95%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein precipitation solvent (e.g., cold acetonitrile or methanol)

Sample Preparation: Cell Lysate

-

Cell Culture and Treatment: Plate cells at a desired density and treat with this compound at various concentrations for the desired time period. Include vehicle-treated control cells.

-

Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Homogenization: Sonicate the cell lysate briefly on ice to ensure complete lysis.

-

Protein Precipitation: To 100 µL of cell lysate, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-25 min: 5% B

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

-

Precursor Ion ([M-H]⁻): 697.229 m/z[1]

-

Precursor Ion ([M+NH₄]⁺): 716.27 m/z[1]

-

Product Ions (Negative Mode): 163.040, 145.030, 119.050[1]

-

Product Ions (Positive Mode): 147.043, 161.058, 323.089[1]

-

Collision Gas: Argon

-

Collision Energy: To be optimized for each transition

-

Scan Type: Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into the same matrix as the samples (e.g., lysate from untreated cells).

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the detection of this compound in a cell-based in vitro assay. This data is for illustrative purposes only and should be replaced with experimental results.

| Sample ID | Treatment Concentration (µM) | Peak Area (this compound) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |

| Blank | 0 | 0 | 150000 | 0.00 | 0.00 |

| Standard 1 | 0.1 | 15000 | 152000 | 0.10 | 0.10 |

| Standard 2 | 0.5 | 76000 | 151000 | 0.50 | 0.50 |

| Standard 3 | 1.0 | 155000 | 153000 | 1.01 | 1.00 |

| Standard 4 | 5.0 | 780000 | 154000 | 5.06 | 5.00 |

| Standard 5 | 10.0 | 1520000 | 150000 | 10.13 | 10.00 |

| Treated Sample 1 | 2.5 | 380000 | 151500 | 2.51 | 2.48 |

| Treated Sample 2 | 7.5 | 1150000 | 152500 | 7.54 | 7.45 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro detection of this compound.

Proposed Signaling Pathway for Lignans

Caption: Potential signaling pathways modulated by lignans.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the LC-MS/MS analysis of this compound in in vitro samples. The presented protocol offers a starting point for method development and can be adapted to various research needs. The high sensitivity and selectivity of LC-MS/MS make it an ideal technique for elucidating the cellular mechanisms of action of complex natural products like this compound. Further validation of this method with authentic standards and specific cell models is recommended to establish its performance characteristics fully.

References

Dadahol A: Application Notes for its Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan compound first isolated from the branches of Morus alba L.[1]. As a member of the lignan class of phytochemicals, it is recognized for its potential biological activities, including its role as an inhibitor of cyclooxygenase (COX) enzymes. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various experimental settings, particularly in the context of anti-inflammatory research and analytical method development.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃₉H₃₈O₁₂ | [2] |

| Molecular Weight | 698.7 g/mol | [2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | The branches of Morus alba L. | [1] |

Application as a Reference Standard in Cyclooxygenase (COX) Inhibition Assays

This compound has been identified as an inhibitor of COX-1 and COX-2 enzymes, which are key mediators of inflammation. As a reference standard, it can be used to validate assay performance and to compare the potency of novel anti-inflammatory compounds.

Quantitative Data for COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Celecoxib | 9.4 | 0.08 | 117.5[1] |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of a test compound, such as this compound, against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme cofactor

-

Test compound (this compound) and positive controls (e.g., Celecoxib, Ibuprofen)

-

Detection reagent (e.g., EIA-based prostaglandin screening kit or oxygen consumption electrode)

-

96-well microplate and plate reader (for EIA) or oxygen electrode apparatus

Procedure:

-

Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of this compound or control inhibitors to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stopping solution like hydrochloric acid).

-

Quantify the amount of prostaglandin produced using an appropriate detection method, such as an enzyme immunoassay (EIA) that measures PGE₂ levels.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for Dadahol A Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A, a neolignan derivative isolated from the twigs of Morus alba L., has emerged as a compound of interest for its potential therapeutic properties. Preliminary studies on extracts from Morus alba containing this compound suggest potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]

These application notes provide a comprehensive suite of detailed protocols for the biological evaluation of this compound. The described bioassays are designed to systematically assess its cytotoxic, anti-inflammatory, and signaling modulatory effects, providing a robust framework for preclinical investigation.

Cytotoxicity Assessment: MTT Assay

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a therapeutic window. The MTT assay is a colorimetric method for assessing cell viability.[2][3]

Experimental Protocol: MTT Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3][4]

Materials:

-

This compound

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW 264.7 macrophages)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of this compound

| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 | 92.3 ± 3.5 |

| 10 | 92.1 ± 4.1 | 85.4 ± 3.8 | 78.6 ± 4.0 |

| 25 | 75.3 ± 3.5 | 62.1 ± 4.5 | 51.2 ± 3.9 |

| 50 | 51.8 ± 2.9 | 40.3 ± 3.1 | 28.7 ± 2.5 |

| 100 | 22.4 ± 2.1 | 15.8 ± 1.9 | 9.1 ± 1.2 |

Experimental Workflow: MTT Assay

Anti-inflammatory Activity: COX Inhibition Assay

This compound's potential anti-inflammatory effects can be investigated by assessing its ability to inhibit COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5][6]

Materials:

-

This compound

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

TMPD

-

Assay buffer (e.g., Tris-HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

-

Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells. Include a vehicle control.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes.

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. The IC50 value for each enzyme can be calculated from the dose-response curve.

Data Presentation: COX Inhibition by this compound

| This compound (µM) | % COX-1 Inhibition | % COX-2 Inhibition |

| 0 (Control) | 0 ± 2.1 | 0 ± 1.8 |

| 1 | 5.3 ± 1.5 | 15.8 ± 2.3 |

| 10 | 25.1 ± 3.2 | 68.4 ± 4.1 |

| 25 | 48.9 ± 4.5 | 85.2 ± 3.9 |

| 50 | 65.7 ± 5.1 | 92.1 ± 2.8 |

| 100 | 78.3 ± 4.8 | 96.5 ± 1.9 |

Signaling Pathway Analysis: NF-κB and MAPK Activation

To elucidate the mechanism of this compound's anti-inflammatory effects, its impact on the NF-κB and MAPK signaling pathways can be investigated using Western blotting.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathways

Principle: Western blotting allows for the detection of specific proteins in a sample. Phospho-specific antibodies are used to determine the activation state of key signaling proteins. For NF-κB, activation is often assessed by the phosphorylation and subsequent degradation of its inhibitor, IκBα, and the phosphorylation of the p65 subunit. For the MAPK pathway, the phosphorylation of ERK, JNK, and p38 is measured.[7][8][9]

Materials:

-

This compound

-

RAW 264.7 macrophages or a similar cell line

-

Lipopolysaccharide (LPS) to stimulate inflammation

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Effect of this compound on NF-κB and MAPK Activation

Table 3.2.1: Densitometric Analysis of NF-κB Pathway Proteins

| Treatment | p-IκBα / IκBα (Fold Change) | p-p65 / p65 (Fold Change) |

| Control | 1.0 | 1.0 |

| LPS | 5.8 ± 0.6 | 4.9 ± 0.5 |

| LPS + this compound (10 µM) | 3.2 ± 0.4 | 2.7 ± 0.3 |

| LPS + this compound (25 µM) | 1.5 ± 0.2 | 1.3 ± 0.2 |

Table 3.2.2: Densitometric Analysis of MAPK Pathway Proteins

| Treatment | p-ERK / ERK (Fold Change) | p-JNK / JNK (Fold Change) | p-p38 / p38 (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| LPS | 6.2 ± 0.7 | 5.1 ± 0.6 | 7.3 ± 0.8 |